molecular formula C21H20O11 B190365 Cynaroside CAS No. 5373-11-5

Cynaroside

カタログ番号: B190365
CAS番号: 5373-11-5
分子量: 448.4 g/mol
InChIキー: PEFNSGRTCBGNAN-QNDFHXLGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

ルテオロシドは、さまざまな科学研究において応用されています。

    化学: フラボノイドグリコシドとその化学的性質を研究するためのモデル化合物として使用されています。

    生物学: 植物の防御機構における役割や、細胞プロセスへの影響について調査されています。

    医学: 抗炎症作用、抗酸化作用、抗がん作用など、潜在的な治療効果について研究されています。 .

    産業: 生体活性を持つことから、天然健康食品やサプリメントの開発に利用されています。

作用機序

ルテオロシドは、さまざまな分子標的や経路を通じてその効果を発揮します。

    抗炎症作用: 腫瘍壊死因子-α、インターロイキン-1β、インターロイキン-6などの炎症性サイトカインの発現を阻害します。 .

    抗がん作用: BaxやBcl-2などのアポトーシス関連タンパク質の発現を調節することにより、がん細胞のアポトーシスを誘導します。 .

生化学分析

Biochemical Properties

Cynaroside plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the cell cycle signaling pathway by downregulating the expression of Cell Division Cycle 25A (CDC25A), a key enzyme involved in cell cycle progression .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to markedly inhibit cell proliferation and colony formation in colorectal cancer cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to block the MET/AKT/mTOR axis by decreasing the phosphorylation level of AKT, mTOR, and P70S6K, thereby inhibiting cell growth, migration, invasion, and tumorigenesis in gastric cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been found to inhibit DNA replication and arrest cells in the G1/S phase in vitro

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been found to ameliorate methotrexate-induced enteritis in rats at doses of 10, 20, or 40 mg/kg

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to interact with enzymes such as CDC25A

準備方法

合成経路および反応条件: ルテオロシドは、UDP-グルコースフラボン 7-O-β-グルコシルトランスフェラーゼを用いたルテオリンの酵素的グリコシル化によって合成することができます。 この酵素は、UDP-グルコースからルテオリンへのグルコースの転移を触媒し、ルテオロシドを形成します .

工業的生産方法: ルテオロシドの工業的生産は、オリーブの葉などの天然資源からの抽出を伴うことがよくあります。 抽出プロセスは、ボールミル支援抽出を用いて最適化することができ、植物細胞から溶媒へのルテオロシドの物質移動を向上させます。 抽出の最適条件には、58.4°Cの温度、31.3 mL/gの溶媒対固体比、および328 rpmの粉砕速度が含まれます .

3. 化学反応解析

反応の種類: ルテオロシドは、次のようなさまざまな化学反応を起こします。

    酸化: ルテオロシドは酸化されてキノン類やその他の酸化生成物を生成することができます。

    還元: ルテオロシドの還元は、ジヒドロフラボノイドの生成につながる可能性があります。

    置換: ルテオロシドは、特にヒドロキシル基で置換反応を起こす可能性があります。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

    還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

    置換: 置換反応には、無水酢酸やピリジンなどの試薬がよく使用されます。

主な生成物:

    酸化: キノン類やその他の酸化誘導体。

    還元: ジヒドロフラボノイド。

    置換: ルテオロシドのアセチル化誘導体。

化学反応の分析

Types of Reactions: Luteoloside undergoes various chemical reactions, including:

    Oxidation: Luteoloside can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction of luteoloside can lead to the formation of dihydroflavonoids.

    Substitution: Luteoloside can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroflavonoids.

    Substitution: Acetylated derivatives of luteoloside.

類似化合物との比較

ルテオロシドは、次のフラボノイドグリコシドなど、他のフラボノイドグリコシドと類似しています。

独自性: ルテオロシドは、7-O位での特異的なグリコシル化により、その配糖体ではない形であるルテオリンよりも溶解性とバイオアベイラビリティが向上しているという点で独特です .

特性

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFNSGRTCBGNAN-QNDFHXLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50949617
Record name Luteolin 7-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Luteolin 7-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5373-11-5, 26811-41-6
Record name Luteolin 7-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5373-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Luteolin-7-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005373115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luteolin glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026811416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luteolin 7-O-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50949617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-5-hydroxy-4H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LUTEOLIN 7-O-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98J6XDS46I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Luteolin 7-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256 - 258 °C
Record name Luteolin 7-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luteoloside
Reactant of Route 2
Luteoloside
Reactant of Route 3
Luteoloside
Reactant of Route 4
Luteoloside
Reactant of Route 5
Luteoloside
Reactant of Route 6
Luteoloside
Customer
Q & A

    A: Luteoloside has been shown to exert its anti-inflammatory effects through multiple mechanisms. It can inhibit the production of inflammatory mediators such as nitric oxide (NO) [, , ], prostaglandin E2 (PGE2) [, , ], tumor necrosis factor-alpha (TNF-α) [, ], interleukin-6 (IL-6) [], cyclooxygenase-2 (COX-2) [, , ], and inducible nitric oxide synthase (iNOS) [, , ]. Furthermore, luteoloside can suppress the activation of the NLRP3 inflammasome, leading to decreased caspase-1 activation and IL-1β secretion []. It can also inhibit the activation of macrophage/microglia []. In addition, luteoloside has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a role in reducing oxidative stress and inflammation [].

      A: Research indicates that luteoloside interacts with various molecular targets in cancer cells. It can induce G0/G1 phase arrest by targeting p38 MAPK [] and G2/M phase arrest in human chronic myeloid leukemia K562 cells []. Luteoloside also inhibits the proliferation and metastasis of hepatocellular carcinoma cells by inhibiting the NLRP3 inflammasome []. Furthermore, it has been shown to inhibit AKT/mTOR signaling pathways in prostate cancer cells, leading to growth inhibition and autophagy promotion [].

        A: Luteoloside exhibits neuroprotective effects by suppressing RANKL-induced osteoclastogenesis, a process implicated in neuroinflammation and neurodegeneration []. Additionally, it protects against methylglyoxal-induced damage in human dental pulp cells, suggesting a potential role in managing pulpal pathological conditions associated with diabetes [].

          ANone: Luteoloside (C21H20O11) has a molecular weight of 448.38 g/mol.

            A: Yes, several studies have employed spectroscopic techniques to characterize luteoloside. For instance, researchers have used fluorescence spectroscopy to investigate the interaction between luteoloside and xanthine oxidase []. Additionally, studies have utilized UV, CD, Raman, and ATR-FTIR spectroscopy to analyze the effect of luteoloside on the secondary structure of lysozyme [].

                A: A study using a validated HPLC-ESI-MS/MS method investigated the pharmacokinetics of luteoloside in beagle dogs following intravenous administration []. Results showed that luteoloside was detectable in plasma after administration. Further research is necessary to fully elucidate its absorption, distribution, metabolism, and excretion profile.

                  A: Yes, luteoloside has shown promising results in various in vivo models. It exhibits analgesic effects in a Complete Freund's Adjuvant-induced inflammatory pain model in mice, suggesting potential for chronic pain management []. Furthermore, luteoloside suppressed lipopolysaccharide (LPS)-induced osteolysis in vivo and RANKL-induced osteoclast differentiation in vitro []. Additionally, it has demonstrated hypolipidemic effects in rats with hyperlipidemia, suggesting its potential for managing lipid disorders [].

                    A: Several analytical techniques have been employed for the characterization and quantification of luteoloside. High-performance liquid chromatography (HPLC) coupled with various detectors such as diode-array detection (DAD) [, , ] and tandem mass spectrometry (MS/MS) [, ] are commonly used. Thin-layer chromatography (TLC) is another technique utilized for identification []. Additionally, near-infrared (NIR) spectroscopy has been explored as a rapid method for quantifying luteoloside in plant materials [, ].

                  1. A: The diverse biological activities of luteoloside make it a promising candidate for drug development in various therapeutic areas. Its anti-inflammatory properties could be explored for treating chronic inflammatory diseases like osteoarthritis []. The anti-cancer effects of luteoloside warrant further investigation for its potential as an anti-tumor agent [, , , ]. Moreover, its neuroprotective effects hold promise for developing therapies for neurodegenerative diseases [, ].

                  試験管内研究製品の免責事項と情報

                  BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。